molecular formula C16H21N3O3 B5138620 N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide

Cat. No.: B5138620
M. Wt: 303.36 g/mol
InChI Key: RBIGOIPCPGHNIR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide, also known as DM-235, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system (Kawabata et al., 2006; Youssef et al., 2013).
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain (Kawabata et al., 2006; Youssef et al., 2013). This compound has also been shown to protect against oxidative stress and neuronal damage in animal models of Alzheimer's disease and Parkinson's disease (Kawabata et al., 2006; Youssef et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

For research on N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide include further studies on its mechanism of action, potential side effects, and clinical trials in humans. This compound may also have potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the synthesis method of this compound could be improved to increase efficiency and yield.
In conclusion, this compound is a compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective effects have been studied, and it may have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to conduct clinical trials in humans.

Synthesis Methods

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid to form the intermediate compound 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with butanoyl chloride to form this compound (Kawabata et al., 2006).

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects (Kawabata et al., 2006). This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Kawabata et al., 2006; Youssef et al., 2013).

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-6-14(20)17-16-15(10(2)18-19-16)11-7-8-12(21-3)13(9-11)22-4/h7-9H,5-6H2,1-4H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIGOIPCPGHNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NNC(=C1C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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